molecular formula C9H11NO2 B1610497 Methyl 4,6-dimethylnicotinate CAS No. 69971-44-4

Methyl 4,6-dimethylnicotinate

Cat. No.: B1610497
CAS No.: 69971-44-4
M. Wt: 165.19 g/mol
InChI Key: XKPZKJCXLVXCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-dimethylnicotinate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Application in Biological Effects and Epigenetic Landscape Studies

Methyl 4,6-dimethylnicotinate, along with similar compounds, has been utilized in studies exploring the biological effects of dimethyl sulfoxide (DMSO) on cellular processes and the epigenetic landscape. For instance, Verheijen et al. (2019) demonstrated that DMSO can cause drastic changes in human cellular processes and significantly alter the epigenetic landscape, including DNA methylation profiles in vitro (Verheijen et al., 2019).

2. Use in Protein Modification Studies

In protein modification studies, methyl and dimethyl substituted nicotinoylating agents, such as 2,6-dimethylnicotinic acid, have been used for derivatization of protein N-terminals. Tsumoto et al. (2003) utilized these agents to achieve quantitative modification of the N-terminal of proteins, demonstrating the usefulness of such compounds in biochemical research (Tsumoto et al., 2003).

3. Catalysis and Chemical Reactions

This compound-related compounds have also found applications in catalysis and chemical reactions. Güleç et al. (2017) studied the methylation kinetics of naphthalene over Fe/ZSM-5 zeolite catalysts, revealing insights into the mechanisms and rates of chemical reactions involving methyl-substituted compounds (Güleç et al., 2017).

4. Application in Polymer Chemistry

In the field of polymer chemistry, Gunathilake et al. (2013) synthesized novel semiconducting polymers using 4,6-dimethylpyrimidines, which can be easily deprotonated to form resonance stabilized carbanions, useful for aldol condensation reactions (Gunathilake et al., 2013).

5. Study of Steric and Electronic Effects

Steric and electronic effects of methyl substituents have been investigated using compounds like N-Benzyl-1, 4-dihydronicotinamides with methyl substituents. Takeda et al. (1987) explored these effects based on ultraviolet spectra and redox potential data (Takeda et al., 1987).

Properties

IUPAC Name

methyl 4,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZKJCXLVXCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508851
Record name Methyl 4,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69971-44-4
Record name Methyl 4,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4,6-dimethylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 4,6-dimethylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 4,6-dimethylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 4,6-dimethylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 4,6-dimethylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 4,6-dimethylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.